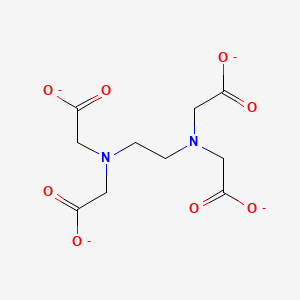
Ethylenediaminetetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylenediaminetetraacetate, commonly known as ethylenediaminetetraacetic acid, is an aminopolycarboxylic acid with the chemical formula C₁₀H₁₆N₂O₈. This compound is widely recognized for its ability to bind to metal ions, forming stable water-soluble complexes. It is extensively used in various industries, including pharmaceuticals, agriculture, and water treatment, due to its chelating properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethylenediaminetetraacetate is synthesized through the reaction of ethylenediamine with formaldehyde and sodium cyanide. The reaction proceeds as follows: [ \text{H₂NCH₂CH₂NH₂} + 4 \text{CH₂O} + 4 \text{NaCN} + 4 \text{H₂O} \rightarrow (\text{NaO₂CCH₂})₂\text{NCH₂CH₂N(CH₂CO₂Na)₂} + 4 \text{NH₃} ] The intermediate product is then acidified to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting ethylenediamine with chloroacetic acid. The process involves the following steps:
- Ethylenediamine is reacted with chloroacetic acid in an aqueous medium.
- The reaction mixture is heated to facilitate the formation of this compound.
- The product is then purified through crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Ethylenediaminetetraacetate primarily undergoes chelation reactions, where it binds to metal ions such as calcium, magnesium, and iron. These reactions are crucial in various applications, including water softening and metal ion sequestration .
Common Reagents and Conditions:
Chelation: this compound reacts with metal ions in aqueous solutions, forming stable complexes. The reaction conditions typically involve neutral to slightly alkaline pH.
Substitution: In some cases, this compound can undergo substitution reactions with other ligands, depending on the metal ion and reaction conditions.
Major Products: The major products of these reactions are metal-ethylenediaminetetraacetate complexes, which are highly stable and water-soluble. These complexes are used in various applications, including detergents, cosmetics, and pharmaceuticals .
Applications De Recherche Scientifique
Ethylenediaminetetraacetate has a wide range of scientific research applications:
Mécanisme D'action
Ethylenediaminetetraacetate exerts its effects through chelation, where it binds to metal ions via its four carboxylate and two amine groups. This binding forms a stable, water-soluble complex that prevents the metal ions from participating in unwanted chemical reactions. The chelation process involves the following steps:
- This compound binds to the metal ion through its carboxylate and amine groups.
- The resulting complex is stabilized by the formation of multiple bonds between the metal ion and this compound.
- The complex is then excreted from the body or used in industrial applications .
Comparaison Avec Des Composés Similaires
Triethylenetetramine: Another chelating agent with similar properties but different molecular structure.
Tetraacetylethylenediamine: Used as a bleach activator in detergents.
Bis-tris propane: A buffering agent with chelating properties.
Uniqueness: Ethylenediaminetetraacetate is unique due to its high stability constants with metal ions, making it one of the most effective chelating agents available. Its ability to form stable complexes with a wide range of metal ions sets it apart from other chelating agents .
Propriétés
Numéro CAS |
150-43-6 |
|---|---|
Formule moléculaire |
C10H12N2O8-4 |
Poids moléculaire |
288.21 g/mol |
Nom IUPAC |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/p-4 |
Clé InChI |
KCXVZYZYPLLWCC-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |
SMILES canonique |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


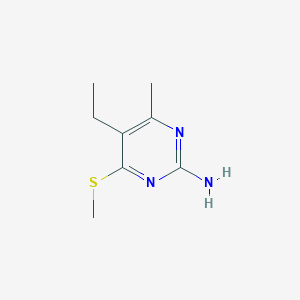
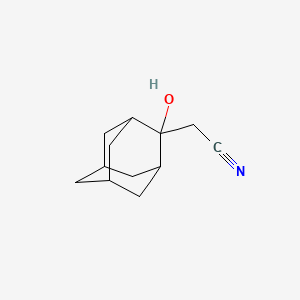
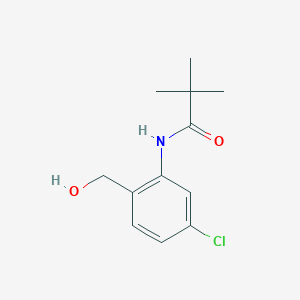
![N-Methyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B8759419.png)

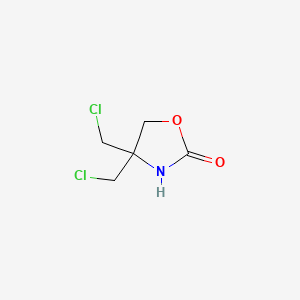
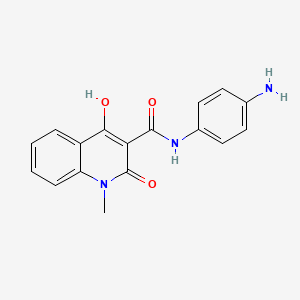
![Tetradecahydrocyclododeca[B]furan](/img/structure/B8759454.png)

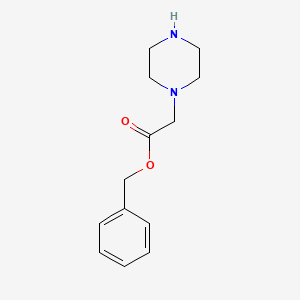
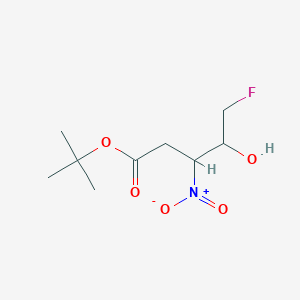


![Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate](/img/structure/B8759485.png)
